4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
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Overview
Description
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound with the molecular formula C23H20ClN3O4S . It is known for its unique structure, which includes a chlorinated aniline group, a carbothioyl group, and a dimethoxybenzoate moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves multiple stepsThe final step involves the coupling of the phenyl 3,4-dimethoxybenzoate moiety . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloroaniline and dimethoxybenzoate moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate include:
- 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 3-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
These compounds share similar structural features but differ in the substituents on the benzoate moiety. The unique properties of this compound, such as its specific functional groups and molecular interactions, make it distinct and valuable for various research applications .
Properties
CAS No. |
767320-31-0 |
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Molecular Formula |
C23H20ClN3O4S |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C23H20ClN3O4S/c1-29-20-11-8-16(12-21(20)30-2)22(28)31-19-9-6-15(7-10-19)14-25-27-23(32)26-18-5-3-4-17(24)13-18/h3-14H,1-2H3,(H2,26,27,32)/b25-14+ |
InChI Key |
QRCIKRIWUGESCE-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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